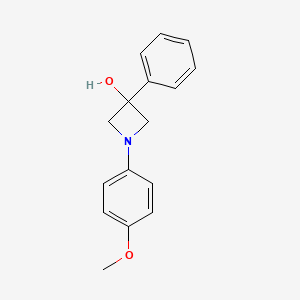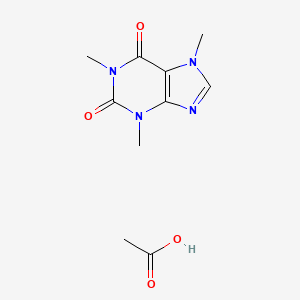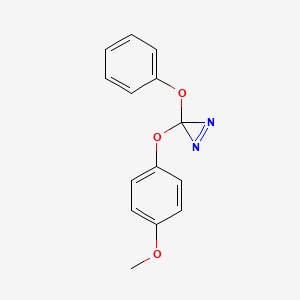![molecular formula C13H14F3NO B11861660 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spiro structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the formation of the isobenzofuran and piperidine rings. One common method includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . These reactions often require specific reagents such as trifluoromethyl sulfonyl chloride and catalysts like photoredox catalysts under visible light .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and photoredox catalysts for visible-light-driven reactions . Conditions often involve controlled temperatures and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The spiro structure contributes to the compound’s stability and binding affinity to proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its ability to interact with 3D proteins.
Benzofuran Derivatives: Exhibits strong biological activities such as anti-tumor and antibacterial properties.
Uniqueness
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other spiro compounds . Its unique combination of the spiro structure and trifluoromethyl group makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14F3NO |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-(trifluoromethyl)spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-9-3-1-2-4-10(9)12(18-11)5-7-17-8-6-12/h1-4,11,17H,5-8H2 |
InChI Key |
DRMJFWNCFSTWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



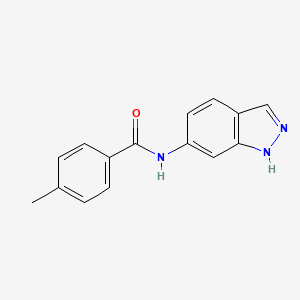

![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
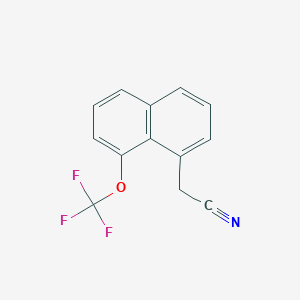
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)

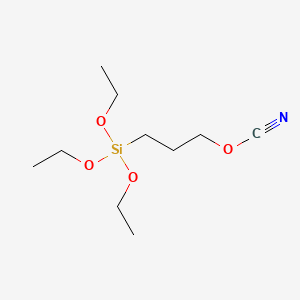

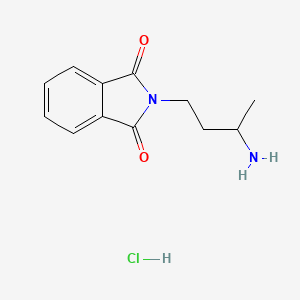
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)
